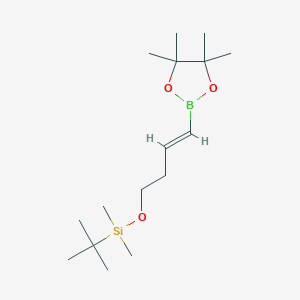

(E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane

Description

(E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane (CAS: 480425-30-7) is a boron-containing organosilicon compound with the molecular formula C₁₆H₃₃BO₃Si and a molecular weight of 312.3 g/mol . Structurally, it features a (E)-configured but-3-enyl chain linking a tert-butyldimethylsilyl (TBS) ether group to a pinacol boronate ester. This compound is primarily utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and reactivity as a boronic ester precursor . Its synthesis typically involves stereocontrolled methods, such as carboalumination or hydroboration, to ensure the (E)-alkene geometry, which is critical for regioselectivity in subsequent reactions .

Properties

IUPAC Name |

tert-butyl-dimethyl-[(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33BO3Si/c1-14(2,3)21(8,9)18-13-11-10-12-17-19-15(4,5)16(6,7)20-17/h10,12H,11,13H2,1-9H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTSJDLTXNDTBB-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584337 | |

| Record name | tert-Butyl(dimethyl){[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]oxy}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480425-30-7 | |

| Record name | tert-Butyl(dimethyl){[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]oxy}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyldimethyl{[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]oxy}silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Related compounds have been found to interact with various targets such as adrenergic receptor, amino acid derivatives, aminopeptidase, ampk, apoptosis, autophagy, bacterial, cftr, dna/rna synthesis, endogenous metabolite, ferroportin, fluorescent dye, hbv, influenza virus, isotope-labeled compounds, keap1-nrf2, liposome, mmp, no synthase, nuclear factor of activated t cells (nfat), nucleoside antimetabolite/analog, p38 mapk, parasite, prostaglandin receptor, protac linkers, tyrosinase.

Mode of Action

The specific interactions and resulting changes would depend on the particular target.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets AMPK, it could influence energy metabolism pathways. If it targets apoptotic pathways, it could affect cell survival and death.

Pharmacokinetics

Related compounds have been found to have high gi absorption and bbb permeability. The impact of these properties on the compound’s bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound induces apoptosis, it could lead to cell death. If it inhibits a particular enzyme, it could disrupt the normal functioning of that enzyme.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain enzymes may only function optimally at specific temperatures or pH levels. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action.

Biochemical Analysis

Biochemical Properties

(E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that are crucial for biochemical processes. For instance, it can act as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis. The nature of these interactions often involves the formation of transient complexes with enzymes, leading to the activation or inhibition of specific biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to active sites of enzymes, leading to competitive inhibition or allosteric modulation. These interactions can result in the activation or suppression of specific biochemical pathways, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant harm.

Biological Activity

(E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane, with the CAS number 480425-30-7, is a compound that has drawn attention due to its potential biological activities. This article explores its synthesis, properties, and biological effects based on diverse research findings.

The molecular formula of this compound is C16H33BO3Si. It has a molecular weight of approximately 312.33 g/mol and is characterized by the presence of a boron-containing dioxaborolane moiety which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H33BO3Si |

| Molecular Weight | 312.33 g/mol |

| CAS Number | 480425-30-7 |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves the use of tert-butyldimethylsilyl (TBDMS) protective groups for alcohols and subsequent reactions to form the desired silane compound. The stability of TBDMS ethers under various conditions makes them suitable for synthetic applications in organic chemistry .

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane structure in (E)-tert-butyldimethylsilane may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to programmed cell death .

Antidiabetic Activity

Research has highlighted the potential antidiabetic effects of boron-containing compounds. In vitro studies suggest that (E)-tert-butyldimethylsilane could influence glucose metabolism and insulin sensitivity:

- Case Study : A study evaluating various boron derivatives reported that certain compounds showed significant improvement in glucose uptake in muscle cells . While specific data on this silane is limited, the structural similarities suggest a potential for similar effects.

Neuroprotective Effects

The neuroprotective potential of silanes has been explored in various contexts. The presence of silicon in organic compounds has been associated with neuroprotection against oxidative stress:

Scientific Research Applications

Synthetic Chemistry

1.1. Boronic Ester Synthesis

The compound is primarily utilized in the synthesis of boronic esters, which are crucial intermediates in organic synthesis. The presence of the dioxaborolane group facilitates the formation of C–C bonds through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for constructing complex organic molecules and pharmaceuticals .

1.2. Homologation Reactions

Research indicates that (E)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane can be employed in homologation reactions to introduce functional groups into organic molecules. For instance, it has been used to generate diverse functionalized compounds through iterative homologation processes involving boronic esters .

Materials Science

2.1. Polymer Chemistry

In materials science, this compound serves as a silane coupling agent that enhances the adhesion between inorganic substrates and organic polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .

2.2. Surface Modification

The silane group allows for surface modification of various materials, including glass and metals. By forming siloxane bonds with surfaces, it can enhance properties such as hydrophobicity and chemical resistance .

Medicinal Chemistry

3.1. Drug Development

In medicinal chemistry, this compound has been explored for its potential in drug design and development. Its ability to modify biological molecules through boron-containing functionalities opens pathways for creating novel therapeutics with improved efficacy and selectivity .

3.2. Targeted Therapy

The compound's unique structural features allow it to be used in targeted therapy approaches where boron-containing compounds are utilized for neutron capture therapy (NCT), particularly in cancer treatment .

Data Tables

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | |

| Homologation | Introduction of carbon chains via borylation | |

| Surface Modification | Enhancing adhesion properties |

Case Studies

Case Study 1: Application in Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing a new class of anti-cancer agents through selective borylation reactions that led to enhanced biological activity compared to existing drugs .

Case Study 2: Polymer Enhancement

Research conducted on polymer composites revealed that incorporating this silane compound significantly improved thermal stability and mechanical strength when applied as a coupling agent between polymer matrices and inorganic fillers .

Comparison with Similar Compounds

Compound 3h: (E)-tert-Butyldimethyl((4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl)oxy)silane

CAS 114653-19-9: (E)-tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane

- Structure : Allyloxy group replaces the butenyl chain, shortening the spacer between the silyl ether and boronate.

- Properties : Molecular weight 298.30 g/mol; higher hazard profile (H302, H312, H332) due to increased volatility .

- Applications : Less common in cross-coupling, as shorter chains may limit compatibility with bulky substrates.

CAS 865869-27-8: tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane

- Structure : Cyclohexenyl ring replaces the linear alkene, enhancing rigidity.

- Purity : 98% (commercial grade) .

- Utility : The cyclic structure improves thermal stability but may reduce solubility in polar solvents.

Reactivity and Functional Group Comparisons

- Key Findings :

- The target compound’s butenyl chain balances reactivity and steric effects, making it superior in Suzuki couplings compared to shorter (allyl) or bulkier (cyclohexenyl) analogs .

- Cyclohexenyl derivatives exhibit enhanced stability but require harsher reaction conditions .

- Allyloxy variants (e.g., CAS 114653-19-9) are less favored due to volatility and toxicity risks .

Research Findings and Trends

- Stereocontrol : Advances in carboalumination and hydroboration ensure high (E)-selectivity (>95%) in the target compound’s synthesis, critical for reproducibility in drug discovery .

- Safety : Compounds with allyloxy groups (e.g., CAS 114653-19-9) require stringent handling (P261, P264 precautions) compared to the target compound’s milder profile .

- Emerging Uses : Boron-silicon hybrids are gaining traction in bioorthogonal chemistry, though the target compound’s applications remain focused on traditional cross-coupling .

Q & A

Basic Questions

Q. What are the common synthetic routes for (E)-tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, (4-bromobutoxy)-tert-butyldimethylsilane reacts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in acetone under reflux with potassium carbonate and KI as catalysts (70°C, 13h, 95% yield) . Alternative routes involve sodium hydride in THF for silylation of intermediates .

- Key Considerations : Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent boronate hydrolysis. Monitor reaction progress via TLC (Rf ~0.35 in 1:9 EtOAc/hexanes) .

Q. How is the compound characterized after synthesis?

- Methodology :

- NMR : , , and NMR confirm regiochemistry and boronate integrity. For example, NMR peaks near 30 ppm indicate sp² boron hybridization .

- Chromatography : Purify via silica gel column chromatography (hexanes/EtOAc gradient).

- Safety : Follow protocols for handling air-sensitive reagents (e.g., use gloveboxes) and dispose of waste via certified biohazard services .

Advanced Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Challenge : The (E)-configuration of the but-3-en-1-yl group is prone to isomerization under basic or high-temperature conditions.

- Solutions :

- Use low-temperature (<5°C) silylation steps with NaH in DMF to minimize epimerization .

- Confirm stereochemistry via NOESY NMR (e.g., cross-peaks between tert-butyldimethylsilyl protons and olefinic protons) .

Q. How to resolve contradictions in reaction yields under different catalytic systems?

- Case Study : Suzuki-Miyaura couplings using Pd(PPh₃)₄ vs. PdCl₂(dppf):

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 65 | 76 | |

| PdCl₂(dppf) | Toluene | 100 | 95 |

- Analysis : PdCl₂(dppf) enhances oxidative addition efficiency for sterically hindered boronate esters. Pre-activate the catalyst with B₂pin₂ to improve turnover .

Q. What are the applications in cross-coupling reactions for complex molecule synthesis?

- Methodology : The compound serves as a boronate ester precursor in:

- Drug Intermediates : Couple with aryl halides (e.g., 2-chloropyrimidine-5-boronic acid pinacol ester) to build heterocyclic scaffolds .

- Polymer Chemistry : Synthesize conjugated polymers via Stille or Negishi couplings (e.g., with tributylstannyl furans) .

- Limitations : Avoid protic solvents (e.g., H₂O, MeOH) to prevent boronate decomposition. Use tetrachloroethylene-d6 for NMR analysis of moisture-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.